ARV-825
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGRLTDKDANT-TYIYNAFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H47ClN8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Central Role of Cereblon in ARV-825-Mediated BRD4 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. ARV-825, a potent and selective PROTAC, exemplifies this innovative approach by inducing the degradation of the bromodomain and extraterminal (BET) family protein BRD4, a key regulator of oncogene transcription. This technical guide provides an in-depth exploration of the critical role of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), in the mechanism of action of this compound. We will delve into the molecular interactions, signaling pathways, and experimental methodologies used to elucidate this process, presenting quantitative data and visual representations to facilitate a comprehensive understanding.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits cereblon, an E3 ubiquitin ligase substrate receptor.[1][2] This dual-binding capacity allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN-containing E3 ubiquitin ligase complex (CRL4-CRBN).[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a sustained reduction in BRD4 protein levels and the subsequent downregulation of its target genes, most notably the oncogene c-MYC.[4][5]
The formation of a stable ternary complex between BRD4, this compound, and cereblon is the linchpin of this degradation process.[6] The efficiency of this complex formation is a key determinant of the potency of this compound. Studies have shown that the expression levels of cereblon can serve as a predictive biomarker for the efficacy of this compound, with higher CRBN expression correlating with increased sensitivity to the degrader.[7] Conversely, knockdown of CRBN expression has been shown to reduce sensitivity to this compound.
dot
Figure 1: Mechanism of this compound-mediated BRD4 degradation.
Quantitative Data Summary
The efficacy of this compound is underscored by its potent activity in various cancer cell lines. The following tables summarize key quantitative data related to its binding affinity, degradation efficiency, and cellular effects.
Table 1: Binding Affinities of this compound
| Target | Binding Domain | Dissociation Constant (Kd) |
| BRD4 | Bromodomain 1 (BD1) | 90 nM[3] |
| BRD4 | Bromodomain 2 (BD2) | 28 nM[3] |
| Cereblon (CRBN) | - | ~3 µM |
Table 2: Degradation Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (50% Degradation) | IC50 (50% Inhibition of Viability) |
| Namalwa | Burkitt's Lymphoma | < 1 nM[5] | - |
| CA-46 | Burkitt's Lymphoma | < 1 nM | - |
| MOLM-13 | Acute Myeloid Leukemia | - | 18.2 nM |
| 22RV1 | Prostate Cancer | 0.57 nM | - |
| TPC-1 | Thyroid Carcinoma | - | ~25-50 nM[4] |
| IMR-32 | Neuroblastoma | - | 7.024 nM |
| SK-N-BE(2) | Neuroblastoma | - | 232.8 nM |
| HGC27 | Gastric Cancer | - | ~20 nM |
| MGC803 | Gastric Cancer | - | ~30 nM |
Table 3: Effect of this compound on Downstream Target Proteins
| Cell Line | Treatment | Target Protein | % Reduction (approx.) |
| TPC-1 | 100 nM, 24h | c-Myc | Significant downregulation[4] |
| TPC-1 | 100 nM, 24h | Bcl-xL | Significant downregulation[4] |
| TPC-1 | 100 nM, 24h | Cyclin D1 | Significant downregulation[4] |
| HuCCT1 | 100 nM, 24h | c-Myc | Maintained suppression after washout[7] |
| SET2 | 1 µM, 4h | c-Myc mRNA | > 50% |
| SET2 | 1 µM, 4h | PIM1 mRNA | > 50% |
| SET2 | 1 µM, 4h | BCL2L1 mRNA | > 50% |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of cereblon in this compound-mediated degradation.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following this compound treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., TPC-1, HuCCT1) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize BRD4 levels to the loading control.
dot
Figure 2: Western Blotting Experimental Workflow.
In Vitro Ubiquitination Assay
This assay directly demonstrates the this compound-dependent ubiquitination of BRD4 by the CRBN E3 ligase complex.
-
Reagents: Recombinant human BRD4, CRBN/DDB1/CUL4A/RBX1 complex, E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UBE2D2), Ubiquitin, ATP, and this compound.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the CRBN E3 ligase complex. Add recombinant BRD4 as the substrate.
-
Initiation of Reaction: Initiate the reaction by adding this compound to the experimental tubes. Use DMSO as a vehicle control. To confirm CRBN-dependency, include a competition experiment with an excess of a CRBN ligand like pomalidomide.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-BRD4 antibody to detect higher molecular weight bands corresponding to ubiquitinated BRD4.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD4-ARV-825-CRBN ternary complex in cells.
-
Cell Treatment and Lysis: Treat cells expressing endogenous or tagged BRD4 and CRBN with this compound or DMSO for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either BRD4 or CRBN (or the tag) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against BRD4, CRBN, and other components of the E3 ligase complex. The presence of all three components in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
Cell Viability Assay (CCK-8/MTT)
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.[8]
Downstream Signaling Pathways
The degradation of BRD4 by this compound has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival.
dot
Figure 3: Downstream signaling pathways affected by this compound.
The primary downstream effect of BRD4 degradation is the transcriptional repression of the MYC oncogene.[4] This leads to a significant reduction in c-Myc protein levels, which in turn inhibits cell proliferation and tumor growth.[9] Furthermore, this compound-mediated BRD4 degradation leads to the downregulation of anti-apoptotic proteins like Bcl-xL and cell cycle regulators such as Cyclin D1.[4] The decrease in these key survival and proliferation factors contributes to the induction of apoptosis and cell cycle arrest, typically at the G1 phase.[8]
Conclusion
Cereblon is an indispensable component in the mechanism of action of this compound. By effectively hijacking the CRBN-containing E3 ubiquitin ligase complex, this compound triggers the selective and efficient degradation of the oncoprotein BRD4. This event initiates a cascade of downstream effects, including the suppression of the c-Myc oncogene and the induction of apoptosis and cell cycle arrest. The in-depth understanding of this cereblon-dependent mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the continued development and optimization of PROTAC-based therapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD4 degrader this compound produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
ARV-825: A Technical Guide to a Pioneer in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-825 is a pivotal molecule in the field of targeted protein degradation, representing a significant advancement over traditional small molecule inhibitors. As a Proteolysis Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule designed to specifically eliminate Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, from the cellular environment. This is achieved by hijacking the cell's own ubiquitin-proteasome system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.
Introduction to this compound
This compound is composed of a ligand that binds to the BET bromodomains (derived from the inhibitor OTX015) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker. This dual-binding capability allows this compound to act as a bridge, bringing BRD4 into close proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This degradation-based approach offers a more profound and sustained suppression of target protein function compared to the reversible binding of traditional inhibitors.
Mechanism of Action
The primary mode of action of this compound involves the formation of a ternary complex between the BET protein (e.g., BRD4), this compound, and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for destruction by the 26S proteasome. The degradation of BRD4, a key epigenetic reader and transcriptional regulator, leads to the downregulation of critical oncogenes, most notably c-MYC. The suppression of c-MYC and other BRD4-dependent transcripts results in potent anti-proliferative, pro-apoptotic, and cell cycle arrest effects in various cancer models.
Figure 1: this compound mechanism of action, from ternary complex formation to downstream cellular effects.
Quantitative Data
The efficacy of this compound has been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for the target protein are key metrics of its potency.
In Vitro Anti-proliferative Activity (IC50)
The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-N-SH | Neuroblastoma | 146.9 | |
| SH-SY5Y | Neuroblastoma | 53.71 | |
| IMR-32 | Neuroblastoma | 7.024 | |
| SK-N-BE(2) | Neuroblastoma | 232.8 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 254 | |
| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 389 | |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 534 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 125 | |
| MGC803 | Gastric Cancer | Lower than other gastric cancer cells | |
| HGC27 | Gastric Cancer | Lower than other gastric cancer cells | |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 | |
| AML cells (primary) | Acute Myeloid Leukemia | 2-50 |
Protein Degradation Efficacy (DC50)
The DC50 values highlight the efficiency with which this compound induces the degradation of its target proteins.
| Cell Line | Target Protein | DC50 (nM) | Reference |
| Burkitt's Lymphoma cells | BRD4 | <1 | |
| 22RV1 | BRD4 | 0.57 | |
| NAMALWA | BRD4 | 1 | |
| CA46 | BRD4 | 1 | |
| MOLT-4 | BRD4 | ~5 | |
| Jurkat | BRD4 | ~5 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound to the respective wells. For the control wells, add 10 µL of vehicle (e.g., DMSO-containing medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of BET proteins following this compound treatment.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4 (e.g., 1:1000 dilution), c-MYC (e.g., 1:1000 dilution), and a loading control like GAPDH or β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the extent of protein degradation.
Figure 2: A typical workflow for assessing protein degradation by this compound using Western blotting.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways Modulated by this compound
The degradation of BRD4 by this compound has profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.
The BRD4-c-MYC Axis
BRD4 is a critical transcriptional co-activator of the MYC oncogene. By degrading BRD4, this compound effectively shuts down MYC transcription. This leads to a rapid and sustained depletion of c-MYC protein, a master regulator of cell growth, proliferation, and metabolism. The downregulation of c-MYC is a primary driver of the anti-cancer effects of this compound.
Apoptosis and Cell Cycle Control
The suppression of the BRD4/c-MYC axis by this compound leads to the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP. Furthermore, this compound causes cell cycle arrest, primarily in the G1 phase. This is often associated with the upregulation of cell cycle inhibitors like p21.
Figure 3: Overview of the signaling cascade initiated by this compound-mediated BRD4 degradation.
Conclusion
This compound stands as a testament to the power of targeted protein degradation as a therapeutic strategy. Its ability to induce potent, rapid, and sustained degradation of BET proteins, particularly BRD4, translates into significant anti-cancer activity across a multitude of preclinical models. This technical guide provides a foundational understanding of this compound for researchers aiming to explore its potential in their own studies. The provided data and protocols serve as a starting point for the continued investigation and development of this and other next-generation protein degraders.
Foundational Studies of ARV-825 in Cancer Cell Lines: A Technical Guide
Introduction
ARV-825 is a novel small molecule that belongs to the class of Proteolysis Targeting Chimeras (PROTACs). It is a hetero-bifunctional molecule designed to target and degrade specific proteins within the cell, offering a distinct mechanism of action compared to traditional inhibitors.[1][2] This technical guide provides an in-depth overview of the foundational preclinical studies of this compound in various cancer cell lines, focusing on its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate its effects. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action: The PROTAC Approach
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.[2][3] It consists of three key components: a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1][2] This tripartite structure facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[2][4] This degradation is rapid, efficient, and sustained, resulting in a more profound and prolonged suppression of downstream signaling compared to traditional BET inhibitors.[1][5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future [mdpi.com]
- 3. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The PROTAC Revolution: A Technical Guide to ARV-825-Mediated BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core technology of ARV-825, a pioneering Proteolysis Targeting Chimera (PROTAC). We will delve into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its potent anti-cancer activity.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking the function of a target protein, PROTACs eliminate the protein from the cell altogether.
This compound is a hetero-bifunctional small molecule that exemplifies the power of PROTAC technology. It is designed to target Bromodomain and Extra-Terminal domain (BET) proteins, specifically BRD4, which are crucial regulators of gene transcription and are often implicated in cancer.[1][2] this compound consists of a ligand that binds to BRD4 and another ligand for the E3 ubiquitin ligase cereblon (CRBN), joined by a flexible linker.[1][3][4][5] This dual binding induces the formation of a ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][3][6]
Mechanism of Action of this compound
The primary mechanism of this compound is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade BRD4. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both BRD4 and the E3 ubiquitin ligase cereblon, bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.[3][5]
-
Ubiquitination: Once in the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[1]
-
Catalytic Nature: After inducing degradation, this compound is released and can bind to another BRD4 and CRBN, initiating another cycle of degradation. This catalytic nature allows for substoichiometric degradation of the target protein.[3]
Downstream Signaling Pathways Affected by this compound
BRD4 is a key transcriptional co-activator that plays a critical role in regulating the expression of various oncogenes, most notably MYC.[2][4][7] By degrading BRD4, this compound effectively downregulates the transcription of MYC and its target genes, which are involved in cell proliferation, cell cycle progression, and apoptosis.[4][5]
The degradation of BRD4 by this compound leads to:
-
Suppression of MYC: A rapid and sustained downregulation of c-MYC protein levels.[3][4][5]
-
Cell Cycle Arrest: Inhibition of cell cycle progression, often leading to an accumulation of cells in the G1 phase.[1]
-
Induction of Apoptosis: Increased programmed cell death, as evidenced by the cleavage of caspase-3 and PARP.[1][8]
-
Downregulation of Anti-Apoptotic Proteins: Reduced expression of anti-apoptotic proteins such as Bcl-xL and Bcl-2.[2][8]
-
Inhibition of other Oncogenic Pathways: this compound has also been shown to modulate NF-κB signaling and downregulate oncogenic proteins like cyclin D1.[2][8]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for BRD4 protein levels.
| Metric | Cell Line | Value | Reference |
| Binding Affinity (Kd) | BRD4 BD1 | 90 nM | [3][4] |
| BRD4 BD2 | 28 nM | [3][4] | |
| DC50 | 22RV1 (Prostate Cancer) | 0.57 nM | [4] |
| NAMALWA (Burkitt's Lymphoma) | 1 nM | [4] | |
| CA46 (Burkitt's Lymphoma) | 1 nM | [4] | |
| Various BL cell lines | <1 nM | [5] | |
| IC50 (72h) | Various AML cell lines | 2-50 nM | [2][4][7] |
| Gastric Cancer Cell Lines (HGC27, MGC803) | ~10-30 nM | [1] | |
| Neuroblastoma Cell Lines | Nanomolar range | ||
| AML, MM, Burkitt's lymphoma | 9-37 nM | [6] |
Key Experimental Protocols
The characterization of this compound involves a suite of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate proteins on a 4-15% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities using software like ImageJ to determine relative protein levels.
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours until the color develops.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.
Apoptosis Assay (Caspase-Glo 3/7)
Objective: To measure the induction of apoptosis by quantifying caspase-3 and -7 activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Conclusion
This compound is a potent and selective degrader of BRD4 that demonstrates the significant therapeutic potential of PROTAC technology. By hijacking the ubiquitin-proteasome system, this compound effectively eliminates BRD4, leading to the suppression of key oncogenic drivers like c-MYC and inducing anti-tumor effects such as cell cycle arrest and apoptosis. The in-depth understanding of its mechanism and the robust experimental methodologies used for its characterization provide a solid foundation for the continued development of this and other targeted protein degraders in oncology and beyond.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. vet.cornell.edu [vet.cornell.edu]
Methodological & Application
Application Notes and Protocols for ARV-825 In Vitro Experiments
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy and mechanism of action of ARV-825, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins.
Mechanism of Action
This compound is a hetero-bifunctional molecule that consists of a ligand that binds to BET proteins (specifically BRD2, BRD3, and BRD4) and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN)[1][2][3]. This proximity induces the ubiquitination of BET proteins, targeting them for degradation by the proteasome[4]. This degradation leads to the downstream suppression of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells[2][4][5].
dot
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Viability Assay (CCK-8/MTT)
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight[4].
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5-250 nM) and a vehicle control (DMSO) for 72 hours[4][6].
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[4][7].
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control wells. Determine the IC50 value using software like GraphPad Prism[4].
| Cell Line | IC50 (nM) after 72h | Reference |
| HGC27 (Gastric Cancer) | <50 | [3] |
| MGC803 (Gastric Cancer) | <50 | [3] |
| TPC-1 (Thyroid Carcinoma) | ~25-50 | [6] |
| HuCCT1 (Cholangiocarcinoma) | <50 | [5] |
| HuH28 (Cholangiocarcinoma) | <50 | [5] |
| 22RV1 (Prostate Cancer) | 0.57 | [2] |
| NAMALWA (Burkitt's Lymphoma) | 1 | [2] |
| CA46 (Burkitt's Lymphoma) | 1 | [2] |
Western Blot Analysis for Protein Degradation
This experiment confirms the degradation of BET proteins and the modulation of downstream targets.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay[7].
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel[7].
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane[7].
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BRD2, BRD3, BRD4, c-Myc, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin)[8].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
| Protein Target | Expected Outcome with this compound |
| BRD2 | Degradation/Downregulation[4][8] |
| BRD3 | Degradation/Downregulation[4][8] |
| BRD4 | Degradation/Downregulation[4][5][6] |
| c-Myc | Downregulation[2][4][5] |
| Cleaved Caspase-3 | Upregulation[3][8] |
| PARP | Cleavage/Upregulation[3][8] |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound for 48-72 hours[3][8].
-
Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS[8][9].
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[8][9][10].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer[3][8].
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
| Cell Line | Treatment Condition | Apoptotic Cell Population Increase | Reference |
| Neuroblastoma Cells | Various concentrations for 24h | Dose-dependent increase | [4] |
| Gastric Cancer Cells | Various concentrations for 72h | Dose-dependent increase | [3] |
| T-ALL Cell Lines | 1 µM for 48h | Significant increase | [8] |
| Cholangiocarcinoma Cells | 100 nM for 72h | Significant increase | [5] |
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours[4].
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G1 phase arrest[3][4].
dot
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Detecting ARV-825-Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the degradation of BET (Bromodomain and Extra-Terminal) family proteins and associated downstream signaling molecules following treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, ARV-825.
Introduction
This compound is a hetero-bifunctional molecule designed to induce the degradation of BET proteins, primarily BRD4, BRD3, and BRD2.[1][2][3] It functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN), thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2][4][5] This targeted protein degradation approach offers a powerful alternative to traditional small molecule inhibition, often resulting in a more profound and sustained downstream effect. Western blotting is a crucial technique to confirm the efficacy of this compound by directly measuring the reduction in target protein levels.
Mechanism of Action of this compound
This compound-mediated degradation of BET proteins, particularly BRD4, disrupts the transcriptional regulation of key oncogenes, most notably c-Myc.[2][4][6] This leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1][3][7] The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound leading to BRD4 degradation and downstream effects.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess this compound-mediated protein degradation.
Experimental Workflow
The overall workflow for the Western blot experiment is outlined below.
References
- 1. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with ARV-825
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cell viability upon treatment with ARV-825, a potent and selective Bromodomain and Extra-Terminal (BET) protein degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4, leading to profound anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Principle
This compound is a heterobifunctional molecule that consists of a ligand for the BET bromodomains linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual binding recruits BRD4 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] The degradation of BRD4, a key epigenetic reader, results in the downregulation of oncogenes such as c-Myc, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5][6] This protocol describes a colorimetric cell viability assay (MTT or CCK-8) to quantify the cytotoxic effects of this compound.
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy
| Cell Line Type | Cell Line | Assay Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| Gastric Cancer | MGC803 | CCK8 | <100 | 72 | [5] |
| Gastric Cancer | HGC27 | CCK8 | <100 | 72 | [5] |
| Neuroblastoma | IMR-32 | CCK8 | ~10 | 72 | [7] |
| Neuroblastoma | SK-N-BE(2) | CCK8 | ~10 | 72 | [7] |
| Thyroid Carcinoma | TPC-1 | MTT | ~25-250 | 48-96 | [4] |
| Cholangiocarcinoma | HuCCT1 | CCK8 | <50 | 96 | [8] |
| Cholangiocarcinoma | HuH28 | CCK8 | <50 | 96 | [8] |
| Acute Myeloid Leukemia | MOLM-13 | CCK8 | 18.2 | 96 | [9] |
| Acute Myeloid Leukemia | MV4-11 | CCK8 | 1.05 | 96 | [9] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for solubilizing formazan crystals in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[7]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test is 0.1 nM to 1000 nM.[4][5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[4][5][7][8]
-
-
Cell Viability Measurement:
-
For CCK-8 Assay:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 570 and 600 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).[7]
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for the cell viability assay.
Caption: Simplified BRD4/c-Myc signaling pathway affected by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 4. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic studies of ARV-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-825 is a potent, small-molecule PROteolysis TArgeting Chimera (PROTAC) that offers a novel therapeutic strategy by inducing the degradation of target proteins rather than simply inhibiting their function. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for key experimental assays.
This compound is a hetero-bifunctional molecule that consists of a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the suppression of downstream oncogenic signaling pathways, most notably c-MYC.[1][2][3]
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and plasma half-life, are not extensively available in publicly accessible literature. However, preclinical studies utilizing nano-formulations have demonstrated the potential for improved pharmacokinetic profiles. For instance, a study involving a self-nanoemulsifying preconcentrate of this compound (ARV-SNEP) and camel milk-derived exosomes (CMEs) has shown enhanced bioavailability.
In one study, an this compound-CME formulation resulted in a 2.55-fold increase in plasma concentration and a 5.56-fold increase in the Area Under the Curve (AUC) in Sprague-Dawley rats, indicating superior systemic absorption.[4] Another nano-formulation of this compound (ARV-NP) also demonstrated an improved half-life.[4] These findings suggest that while the intrinsic pharmacokinetic properties of this compound may be subject to limitations such as poor aqueous solubility, formulation strategies can significantly enhance its in vivo exposure.[4] Human liver microsome studies have indicated that this compound is a substrate of the CYP3A4 enzyme.[4]
Pharmacodynamics
This compound induces rapid and sustained degradation of BRD4, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
Binding Affinity and Degradation Efficiency
This compound binds to the first (BD1) and second (BD2) bromodomains of BRD4 with high affinity.[1] This binding facilitates the recruitment of BRD4 to the CRBN E3 ligase, leading to its degradation.
| Parameter | Value | Reference |
| Kd (BRD4 BD1) | 90 nM | [1] |
| Kd (BRD4 BD2) | 28 nM | [1] |
The degradation of BRD4 is highly efficient, with DC50 values (concentration for 50% degradation) in the low nanomolar to sub-nanomolar range in various cancer cell lines.
| Cell Line | Cancer Type | DC50 (BRD4 Degradation) | Reference |
| 22RV1 | Prostate Cancer | 0.57 nM | [5] |
| NAMALWA | Burkitt's Lymphoma | 1 nM | [5] |
| CA46 | Burkitt's Lymphoma | 1 nM | [5] |
| Various Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | <1 nM | [2][6] |
In Vitro Anti-Cancer Activity
This compound demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 | Reference |
| SK-N-SH | Neuroblastoma | 146.9 nM | [4] |
| SH-SY5Y | Neuroblastoma | 53.71 nM | [4] |
| IMR-32 | Neuroblastoma | 7.024 nM | [4] |
| SK-N-BE(2) | Neuroblastoma | 232.8 nM | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 254 nM | [7] |
| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 389 nM | [7] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 534 nM | [7] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 125 nM | [7] |
| HGC27 | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |
| MGC803 | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |
| AGS | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |
| SGC7901 | Gastric Cancer | Lower than OTX015 and JQ1 | [8] |
| Various AML Cell Lines | Acute Myeloid Leukemia | 2-50 nM | [2][3] |
| Various Multiple Myeloma Cell Lines | Multiple Myeloma | 9-37 nM | [1] |
| Various Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | 9-37 nM | [1] |
Signaling Pathway
This compound-mediated degradation of BRD4 leads to the downregulation of key oncogenic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARV-825 Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of ARV-825, a proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal (BET) proteins, in combination with other anticancer agents. The following sections detail synergistic drug combinations, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and workflows.
Introduction to this compound
This compound is a bifunctional molecule composed of a BET inhibitor (OTX015) linked to a ligand for the E3 ubiquitin ligase cereblon (CRBN)[1]. This design facilitates the recruitment of BET proteins (BRD2, BRD3, and BRD4) to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome[1]. By depleting cellular levels of BET proteins, this compound effectively downregulates the expression of key oncogenes, most notably c-MYC, thereby inhibiting cancer cell proliferation and inducing apoptosis[1][2]. Preclinical studies have demonstrated the single-agent efficacy of this compound in various hematological malignancies and solid tumors, including multiple myeloma, neuroblastoma, and gastric cancer[1][2].
Synergistic Combinations with this compound
High-throughput screening and targeted preclinical studies have identified several classes of anti-cancer drugs that exhibit synergistic activity when combined with this compound. This synergy often results from the co-targeting of complementary or compensatory signaling pathways, leading to enhanced tumor cell killing and overcoming potential resistance mechanisms.
Combination with PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Cross-talk between the BET and PI3K/mTOR pathways has been identified as a mechanism of therapeutic resistance[3][4]. Co-inhibition of both pathways has shown significant synergistic effects.
Data Summary: this compound in Combination with PI3K/mTOR Inhibitors
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |
| Multiple Myeloma | Dactolisib (BEZ235) (Dual PI3K/mTOR inhibitor) | KMS11, KMS28BM | Synergistic growth inhibition (CI < 1) | [1] |
| Head and Neck Squamous Cell Carcinoma | Dactolisib (BEZ235) | HPV-negative and HPV-positive HNSCC cells | Synergistic enhancement of cisplatin and radiation efficacy | [5] |
| Non-Small Cell Lung Cancer | Dactolisib (BEZ235) | A549/DDP (cisplatin-resistant) | Synergistic antitumor effects, overcoming cisplatin resistance | [6] |
CI: Combination Index; CI < 1 indicates synergism.
Combination with JAK Inhibitors
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling network involved in cancer cell proliferation and survival, particularly in hematological malignancies[7][8]. The rationale for combining this compound with JAK inhibitors stems from the potential to co-suppress oncogenic transcription factors regulated by both BET proteins and STATs.
Data Summary: this compound in Combination with JAK Inhibitors
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |
| Multiple Myeloma | Ruxolitinib (JAK1/2 inhibitor) | KMS11, KMS28BM | Synergistic growth inhibition (CI < 1) | [1] |
| Acute Myeloid Leukemia | Ruxolitinib | Not specified | Synergistic inhibition of secondary AML growth | [1] |
| T-cell Acute Lymphoblastic Leukemia | Ruxolitinib | T-ALL cells | Combination with dexamethasone significantly increases apoptosis | [9] |
CI: Combination Index; CI < 1 indicates synergism.
Combination with CRM1 Inhibitors
Chromosome maintenance protein 1 (CRM1), also known as exportin 1 (XPO1), is a key nuclear export protein that is often overexpressed in cancer cells, leading to the cytoplasmic mislocalization and functional inactivation of tumor suppressor proteins[10][11]. Combining this compound with CRM1 inhibitors like selinexor offers a dual approach to retain tumor suppressors in the nucleus and downregulate oncogene transcription.
Data Summary: this compound in Combination with CRM1 Inhibitors
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |
| Multiple Myeloma | Selinexor | KMS11, KMS28BM | Synergistic growth inhibition (CI < 1) | [1] |
CI: Combination Index; CI < 1 indicates synergism.
Combination with Other Agents
A broad screening study in multiple myeloma identified synergistic activity of this compound with inhibitors of several other key signaling pathways, including[1]:
-
VEGFR (Vascular Endothelial Growth Factor Receptor)
-
PDGFRα/b (Platelet-Derived Growth Factor Receptor α/β)
-
FLT3 (FMS-like Tyrosine Kinase 3)
-
IGF-1R (Insulin-like Growth Factor 1 Receptor)
-
Protein Kinase C
-
CBP-EP300
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with other cancer drugs.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., KMS11, KMS28BM)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Dactolisib, Ruxolitinib; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Analyze the synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by drug combinations.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat the cells with this compound, the combination agent, or the combination for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., KMS11-luciferase expressing)
-
This compound formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Combination agent formulation (as per manufacturer's or literature recommendations)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 5-10 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers or bioluminescence imaging. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally, daily).
-
Administer the combination agent according to its established preclinical dosing regimen.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and general health of the mice.
-
Perform bioluminescence imaging weekly to track tumor burden.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed.
-
Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling crosstalk between the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selinexor’s Immunomodulatory Impact in Advancing Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Following ARV-825 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARV-825 is a potent and highly specific heterobifunctional PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1] It functions by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of BRD4, a key epigenetic reader, results in the transcriptional downregulation of critical oncogenes, most notably c-Myc.[2][3][4] Suppression of c-Myc and other downstream targets like the anti-apoptotic proteins Bcl-xL and BCL-2, triggers the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in various cancers.[5]
This application note provides detailed protocols for quantifying apoptosis in cancer cells following treatment with this compound, focusing on two widely accepted methods: Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry and the Caspase-Glo® 3/7 luminescent assay.
This compound Signaling Pathway to Apoptosis
This compound-mediated degradation of BRD4 initiates a signaling cascade that culminates in programmed cell death. The process begins with the downregulation of the c-Myc oncogene, a master regulator of cell proliferation and survival.[3][6] This leads to decreased expression of anti-apoptotic BCL-2 family proteins, disrupting the mitochondrial membrane integrity and activating the intrinsic apoptotic pathway.[5] This pathway involves the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.[6]
Experimental Workflow Overview
The general workflow for assessing apoptosis post-ARV-825 treatment involves several key stages. It begins with cell culture and treatment, followed by cell harvesting. The harvested cells are then prepared for a specific apoptosis assay, such as Annexin V/PI staining or a Caspase-Glo® 3/7 assay. Finally, data is acquired using the appropriate instrumentation (flow cytometer or luminometer) and analyzed to quantify the extent of apoptosis.
Data Presentation: Expected Outcomes
Treatment with this compound is expected to induce a dose-dependent increase in apoptosis. The following tables summarize representative quantitative data from the described protocols.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
|---|---|---|---|
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 25 | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.3 |
| 100 | 55.9 ± 4.2 | 32.8 ± 3.1 | 11.3 ± 1.9 |
| 250 | 30.1 ± 3.8 | 51.6 ± 4.5 | 18.3 ± 2.4 |
Table 2: Caspase-3/7 Activity by Caspase-Glo® 3/7 Assay
| This compound Conc. (nM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
|---|---|---|
| 0 (Vehicle) | 15,340 ± 1,250 | 1.0 |
| 25 | 48,910 ± 3,100 | 3.2 |
| 100 | 112,650 ± 8,500 | 7.3 |
| 250 | 251,800 ± 15,600 | 16.4 |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorochrome-conjugated Annexin V.[8] Late-stage apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 25, 100, 250 nM). Include a vehicle-only (DMSO) control. Incubate for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).
-
Combine the detached adherent cells with their corresponding supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
Collect a minimum of 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-Glo® 3/7 Luminescence Assay
This homogenous "add-mix-measure" assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence); when cleaved by active caspases, it releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[11]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
White-walled, clear-bottom 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium. Include wells for blanks (medium only). Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. It is advisable to also include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]
-
Assay Execution:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, including blanks and controls.[10] This results in a 1:1 ratio of reagent to cell culture medium.
-
Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for your cell line.
-
Measure the luminescence of each well using a plate-reading luminometer.[12]
-
-
Data Analysis:
-
Subtract the average luminescence value from the blank wells from all experimental wells.
-
Calculate the fold change in caspase activity by normalizing the readings from this compound-treated wells to the vehicle control wells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
Application Notes: Immunoprecipitation of BRD4 Following ARV-825 Treatment
Introduction
ARV-825 is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that potently and selectively targets the Bromodomain and Extra-Terminal (BET) family protein BRD4 for degradation.[1][2] It is composed of a ligand for BRD4 (based on the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a chemical linker.[1][3] This dual binding recruits BRD4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This degradation is rapid, efficient, and long-lasting compared to the reversible action of traditional BET inhibitors.[7][8]
The degradation of BRD4 by this compound disrupts the transcription of key oncogenes, including c-Myc, making it a promising therapeutic strategy for various cancers.[3][4][9] Immunoprecipitation (IP) is a crucial technique to study the effects of this compound. It allows researchers to isolate BRD4 from cell lysates to quantify its degradation, and to investigate how its interactions with other proteins are affected by the treatment. This document provides a detailed protocol for the immunoprecipitation of BRD4 from cells treated with this compound, followed by western blot analysis.
Mechanism of Action: this compound-Mediated BRD4 Degradation
This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The result is a sustained depletion of BRD4 protein levels within the cell.[4][10]
Experimental Protocols
Workflow for BRD4 Immunoprecipitation after this compound Treatment
The overall experimental procedure involves treating cultured cells with this compound, preparing cell lysates, immunoprecipitating the target protein (BRD4), and finally analyzing the results by western blotting to quantify the reduction in BRD4 levels.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
Troubleshooting & Optimization
Potential off-target effects of ARV-825 in proteomic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARV-825 in proteomic studies. The information is designed to help identify and understand potential off-target effects and to provide best practices for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that is designed to induce the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] Its primary target is BRD4, a key epigenetic reader involved in the regulation of gene expression.[1][2][5][6]
Q2: How does this compound work?
This compound functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein, BRD4.[1][2][3][4][5] This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2] This targeted degradation results in a sustained downregulation of BRD4 and its downstream signaling pathways, such as the c-Myc pathway.[3][5][6]
Q3: Besides BRD4, are there other known on-target effects of this compound?
Yes, in addition to BRD4, this compound has been shown to potently degrade other members of the BET family, namely BRD2 and BRD3.[1][2][7] This is often considered a feature of its polypharmacology due to the conserved nature of the bromodomains within the BET family.
Q4: What are the potential off-target effects of this compound in proteomic studies?
While this compound is designed to be selective for BET proteins, like other PROTACs that utilize a pomalidomide-based E3 ligase binder, there is a potential for off-target degradation of other proteins. A known class of off-targets for such binders are zinc-finger (ZF) proteins. Researchers should be aware of this possibility and design experiments to identify any unintended protein degradation.
Q5: How can I identify off-target effects of this compound in my experiments?
Global proteomic analysis using mass spectrometry is the most comprehensive method to identify off-target effects.[8][9][10] Techniques such as label-free quantification (LFQ) or tandem mass tagging (TMT) can be used to compare protein abundance in cells treated with this compound versus a vehicle control. It is also recommended to use a negative control, such as a structurally related but inactive compound, to distinguish between specific and non-specific effects.
Q6: What is a typical timeframe for this compound treatment in a proteomics experiment to identify direct off-targets?
To differentiate between direct off-target degradation and secondary, downstream effects, it is advisable to use shorter treatment times, typically less than 6 hours.[9] This helps to capture the initial protein degradation events before widespread changes in gene expression and protein synthesis occur.
Troubleshooting Guide
Issue 1: My proteomic data shows degradation of proteins other than BRD4, BRD2, and BRD3.
-
Possible Cause 1: Off-target degradation. As mentioned, this compound may have off-target effects, potentially on zinc-finger proteins.
-
Troubleshooting Step:
-
Validate with an orthogonal method: Confirm the degradation of potential off-targets using Western blotting with specific antibodies.
-
Perform a dose-response experiment: Analyze the degradation of the potential off-target at various concentrations of this compound to see if it follows a similar dose-dependency as BRD4 degradation.
-
Use a negative control: Treat cells with an inactive analogue of this compound. If the protein is still degraded, the effect may not be specific to the PROTAC mechanism.
-
-
-
Possible Cause 2: Secondary effects. The degradation of BRD4 can lead to widespread changes in gene expression, which in turn can alter the abundance of other proteins.
-
Troubleshooting Step:
-
Perform a time-course experiment: Analyze protein levels at multiple time points (e.g., 2, 4, 6, 12, 24 hours) to distinguish early, direct degradation from later, secondary effects.
-
Bioinformatic analysis: Use pathway analysis tools to determine if the observed protein changes are consistent with the known downstream effects of BRD4 inhibition.
-
-
Issue 2: I am not observing efficient degradation of BRD4 in my proteomic experiment.
-
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Step:
-
Optimize this compound concentration and treatment time: The optimal concentration and duration of treatment can vary between cell lines. Perform a dose-response and time-course experiment and assess BRD4 degradation by Western blot before proceeding with a large-scale proteomic study.
-
Check cell permeability: While this compound is generally cell-permeable, issues with cellular uptake can occur. Ensure proper handling and dissolution of the compound.
-
-
-
Possible Cause 2: Low expression of Cereblon (CRBN).
-
Troubleshooting Step:
-
Assess CRBN expression: Check the expression level of CRBN in your cell line of interest by Western blot or by consulting public databases. Low CRBN expression can lead to reduced efficacy of this compound.
-
-
Issue 3: My proteomic data is highly variable between replicates.
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Step:
-
Standardize cell culture and treatment: Ensure that cell passage number, confluency, and treatment conditions are consistent across all replicates.
-
Implement a robust sample preparation protocol: Follow a standardized protocol for cell lysis, protein extraction, reduction, alkylation, and digestion to minimize technical variability.[11][12]
-
-
Quantitative Data Summary
The following table summarizes the known protein targets of this compound and provides reported half-maximal degradation concentrations (DC50) in selected cell lines. Note that these values can vary depending on the cell line and experimental conditions.
| Target Protein | Protein Family | Reported DC50 (nM) in T-ALL Cell Lines[2] |
| BRD4 | BET | 4.75 - 25.64 |
| BRD2 | BET | 13.55 - 34.28 |
| BRD3 | BET | 5.38 - 16.41 |
Experimental Protocols
General Protocol for Off-Target Identification using Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for identifying on- and off-target effects of this compound.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration and for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.
-
Include a vehicle control (e.g., DMSO) and ideally a negative control compound.
-
Perform experiments in biological triplicate.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide samples using a C18 column.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS).
-
Acquire data in a label-free (LFQ) or tandem mass tag (TMT) quantification mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Statistically analyze the data to identify proteins with significantly altered abundance in this compound treated samples compared to controls.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed protein changes.
-
Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Caption: Workflow for proteomic identification of off-target effects.
Caption: Troubleshooting decision tree for unexpected proteomic results.
References
- 1. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sapient.bio [sapient.bio]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cereblon Expression and ARV-825 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the relationship between Cereblon (CRBN) expression levels and the efficacy of the PROTAC® ARV-825.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades Bromodomain and Extra-Terminal domain (BET) proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN).[3] This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[2] The degradation of BRD4 leads to the downstream suppression of oncogenes such as c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: How does Cereblon (CRBN) expression affect this compound efficacy?
The efficacy of this compound is directly dependent on the expression levels of Cereblon. As CRBN is the E3 ligase recruited by this compound to mediate the degradation of BRD4, its presence is essential for the drug's activity.[1][2] Studies have shown a positive correlation between CRBN expression levels and the sensitivity of cancer cells to this compound.[1] Cell lines with higher CRBN expression tend to exhibit lower IC50 values for this compound, indicating greater sensitivity. Conversely, low or absent CRBN expression is a primary mechanism of resistance to this compound.[4]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and is largely influenced by CRBN expression levels. Generally, sensitive cell lines show IC50 values in the low nanomolar range. For example, in multiple myeloma cell lines, the IC50 can range from 8 nM to 500 nM.[1]
Q4: What are the known mechanisms of resistance to this compound?
The primary mechanism of acquired resistance to this compound is the downregulation or loss of CRBN expression.[4] This can occur through various genomic alterations, including deletions of the CRBN gene.[4] Without sufficient CRBN, this compound cannot form the ternary complex with BRD4 and the E3 ligase, thus failing to induce BRD4 degradation. Another potential, though less common, mechanism could involve mutations in CRBN that prevent its binding to this compound or the formation of a functional E3 ligase complex. Additionally, upregulation of efflux pumps like ABCB1 has been implicated in resistance to some PROTACs.[5]
Q5: Can this compound overcome resistance to traditional BET inhibitors like JQ1 or OTX015?
Yes, this compound can be effective in cancer cells that have developed resistance to traditional BET inhibitors. While small molecule inhibitors only block the function of BRD4, this compound actively degrades the BRD4 protein. This degradation can lead to a more profound and sustained downstream effect, including the suppression of c-MYC.[6][7] However, it is important to note that resistance to this compound can still develop through mechanisms affecting the CRBN-mediated degradation pathway.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| KMS11 | Multiple Myeloma | 9 | [1] |
| KMS28BM | Multiple Myeloma | 137 | [1] |
| MM1S res | Multiple Myeloma (Lenalidomide Resistant) | >1000 | [1] |
| HGC27 | Gastric Cancer | Lower than other gastric cancer cells | [2] |
| MGC803 | Gastric Cancer | Lower than other gastric cancer cells | [2] |
| SK-N-SH | Neuroblastoma | 100 | [8] |
| SH-SY5Y | Neuroblastoma | 500 | [8] |
| IMR-32 | Neuroblastoma | 50 | [8] |
| SK-N-BE(2) | Neuroblastoma | 1000 | [8] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 254 | [9] |
| 6T-CEM | T-cell Acute Lymphoblastic Leukemia | 389 | [9] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 534 | [9] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 125 | [9] |
| HN30 | Head and Neck Squamous Cell Carcinoma | ~50 | [10] |
| HN30R | Head and Neck Squamous Cell Carcinoma (Cisplatin Resistant) | ~50 | [10] |
Experimental Protocols
Protocol 1: Western Blot for Cereblon (CRBN) Expression
This protocol outlines the steps for determining the protein expression level of CRBN in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 2: Quantitative PCR (qPCR) for CRBN mRNA Expression
This protocol describes the measurement of CRBN gene expression at the mRNA level.
-
RNA Extraction:
-
Isolate total RNA from cells using a commercial RNA extraction kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CRBN, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CRBN and the housekeeping gene.
-
Calculate the relative expression of CRBN using the ΔΔCt method.
-
Protocol 3: Cell Viability Assay (MTT/XTT)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Addition of Viability Reagent:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the crystals.
-
For XTT assay, add the XTT reagent and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak BRD4 degradation observed after this compound treatment. | 1. Low or no CRBN expression in the cell line. 2. Ineffective this compound concentration or incubation time. 3. Poor cell permeability of this compound. 4. Proteasome inhibition. | 1. Verify CRBN expression by Western blot or qPCR. If low, consider using a cell line with higher CRBN expression or overexpressing CRBN. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Ensure proper handling and storage of this compound. Consider using a positive control PROTAC. 4. Ensure that no proteasome inhibitors are present in the culture medium. |
| High variability in cell viability assay results. | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inconsistent drug treatment. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use a multichannel pipette for drug addition and ensure proper mixing. 4. Check for microbial contamination in the cell culture. |
| Development of resistance to this compound after prolonged treatment. | 1. Downregulation or loss of CRBN expression. 2. Upregulation of drug efflux pumps. | 1. Analyze CRBN protein and mRNA levels in the resistant cells. Sequence the CRBN gene to check for mutations. 2. Investigate the expression of ABC transporters (e.g., ABCB1). Consider co-treatment with an efflux pump inhibitor. |
| Unexpected off-target effects. | 1. This compound may have off-target activities at high concentrations. 2. The cellular context may influence the drug's effects. | 1. Use the lowest effective concentration of this compound. 2. Characterize the downstream signaling pathways to understand the observed phenotype. |
Visualizations
Caption: Mechanism of this compound-mediated BRD4 degradation.
Caption: Downstream effects of this compound-induced BRD4 degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cell-line specific responses to ARV-825 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the BET degrader, ARV-825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective BRD4 degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is a hetero-bifunctional molecule composed of a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4 and another ligand for the E3 ubiquitin ligase cereblon (CRBN). By bringing BRD4 into proximity with CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3][4] This leads to a sustained downregulation of BRD4 and its downstream targets, such as c-MYC, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][5][6]
Q2: What are the key differences between this compound and traditional BET inhibitors like JQ1?
A2: Unlike traditional BET inhibitors (e.g., JQ1, OTX015) which reversibly bind to BRD4 and competitively inhibit its function, this compound actively triggers the degradation of the BRD4 protein.[7] This catalytic mechanism of action results in a more profound and prolonged suppression of BRD4 and its downstream signaling pathways.[2] Consequently, this compound often exhibits superior potency, with lower IC50 values, and a more sustained anti-tumor effect compared to BET inhibitors.[7][8]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated significant anti-tumor activity in a wide range of cancer cell lines, including but not limited to:
Q4: What is the role of Cereblon (CRBN) in the activity of this compound?
A4: Cereblon (CRBN) is an essential component of the E3 ubiquitin ligase complex that this compound utilizes to induce BRD4 degradation. The phthalimide ligand part of this compound binds to CRBN, effectively "hijacking" its function to target BRD4.[3] The expression level of CRBN can influence the efficacy of this compound. Cells with low CRBN expression may exhibit reduced sensitivity or resistance to the compound.[8][12]
Troubleshooting Guide
Issue 1: Suboptimal or no BRD4 degradation observed after this compound treatment.
| Possible Cause | Suggestion |
| Low Cereblon (CRBN) expression in the cell line. | Verify CRBN expression levels in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a cell line with higher endogenous expression or overexpressing CRBN.[8][12] |
| Inefficient cellular uptake of this compound. | Ensure proper dissolution of this compound. Optimize treatment time and concentration. For in vivo studies, consider formulation strategies to enhance bioavailability. |
| Proteasome inhibition. | Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue BRD4 from degradation, confirming a proteasome-dependent mechanism. If degradation is still not observed, the issue may lie elsewhere. |
| Acquired resistance. | Long-term exposure to this compound can lead to resistance, potentially through mutations in CRBN or other components of the E3 ligase complex.[12] Consider using a PROTAC that engages a different E3 ligase. |
| Experimental procedure issues. | Verify the integrity of your experimental workflow, including cell health, antibody quality for Western blotting, and accurate drug concentration. |
Issue 2: High variability in cell viability or apoptosis assay results.
| Possible Cause | Suggestion |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Cell confluency can significantly impact drug response. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Cell line heterogeneity. | Cell line heterogeneity can lead to varied responses. Consider single-cell cloning to establish a more uniform population. |
| Assay timing. | The optimal time point for observing effects on viability and apoptosis can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint. |
Issue 3: Discrepancy between BRD4 degradation and downstream effects (e.g., c-MYC suppression, apoptosis).
| Possible Cause | Suggestion |
| Redundancy in BET family members. | This compound can also degrade BRD2 and BRD3, though with varying efficiency.[8][10] In some cell lines, other BET family members might compensate for the loss of BRD4. |
| Alternative signaling pathways. | The regulation of c-MYC and apoptosis can be complex and may involve pathways independent of BRD4. |
| Timing of analysis. | There might be a temporal delay between BRD4 degradation and the manifestation of downstream effects. Analyze protein levels and cellular phenotypes at multiple time points. |
| Off-target effects. | While this compound is selective, off-target effects cannot be entirely ruled out. Consider appropriate controls to validate the on-target effects. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 | 96 hours, CCK8 assay[2] |
| Various AML cells | Acute Myeloid Leukemia | 2-50 | 72 hours[5][9] |
| SK-N-SH | Neuroblastoma | 146.9 | 72 hours[10] |
| SH-SY5Y | Neuroblastoma | 53.71 | 72 hours[10] |
| IMR-32 | Neuroblastoma | 7.024 | 72 hours[10] |
| SK-N-BE(2) | Neuroblastoma | 232.8 | 72 hours[10] |
| HGC27 | Gastric Cancer | Lower than other GC cells | 72 hours, CCK8 assay[8] |
| MGC803 | Gastric Cancer | Lower than other GC cells | 72 hours, CCK8 assay[8] |
| Jurkat | T-cell ALL | 254 ± 11 | Not specified[6] |
| 6T-CEM | T-cell ALL | 389 ± 19 | Not specified[6] |
| Molt4 | T-cell ALL | 534 ± 81 | Not specified[6] |
| CCRF | T-cell ALL | 125 ± 14 | Not specified[6] |
Table 2: DC50 Values of this compound for BRD4 Degradation
| Cell Line | Cancer Type | DC50 (nM) | Assay Conditions |
| Burkitt's Lymphoma Cells | Burkitt's Lymphoma | <1 | Not specified[3][4] |
| 22RV1 | Prostate Cancer | 0.57 | 24 hours, Immunoblotting[9] |
| NAMALWA | Burkitt's Lymphoma | 1 | Overnight, Immunoblotting[9] |
| CA46 | Burkitt's Lymphoma | 1 | Overnight, Immunoblotting[9] |
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Lysis:
-
Plate and treat cells with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against BRD4 (and loading control, e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT/CCK8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound and vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.
-
-
Reagent Addition:
-
Add MTT or CCK8 reagent to each well according to the manufacturer's protocol.
-
-
Incubation:
-
Incubate for 1-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization (for MTT assay):
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired time. Include both positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Incubation:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V negative, PI negative cells are live.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Welcome to the technical support center for ARV-825. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound-related cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target the bromodomain and extraterminal domain (BET) protein BRD4 for degradation.[1][2][3] It is a hetero-bifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[4][5] By degrading BRD4, this compound aims to downregulate the expression of oncogenes like c-Myc, which are often dysregulated in cancer.[4][5][6]
Q2: Is this compound expected to be toxic to normal, non-cancerous cells?
A2: While this compound is designed to target cancer cells, off-target cytotoxicity in normal cells can occur, often in a dose-dependent manner. However, several studies have shown that this compound exhibits a degree of selectivity, being more potent against cancer cells. For instance, it has been reported to be non-cytotoxic to primary thyroid epithelial cells and to have negligible toxicity towards wild-type 3T3 cells at effective concentrations for cancer cell lines. The expression levels of BRD4 and the E3 ligase Cereblon in different cell types can influence sensitivity to this compound.[7]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where the degradation of the target protein decreases at very high concentrations of the PROTAC.[8][9] This occurs because at excessive concentrations, this compound can form binary complexes with either BRD4 or the E3 ligase separately, which are non-productive for degradation, rather than the necessary ternary complex (BRD4-ARV-825-E3 ligase).[8][10] This can lead to a bell-shaped dose-response curve.[8][11] Understanding the hook effect is crucial for accurate interpretation of experimental results.[9][12]
Troubleshooting Guide: Mitigating Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity in your normal cell lines when using this compound.
Issue 1: Significant Cytotoxicity Observed in Normal Cells
Potential Cause: The concentration of this compound is too high for your specific normal cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Conduct a systematic dose-response study to determine the half-maximal inhibitory concentration (IC50) for both your normal and cancer cell lines. This will help you identify a therapeutic window where cancer cells are sensitive to this compound while normal cells are not significantly affected.
-
Optimize this compound Concentration: Based on your dose-response data, select a concentration of this compound that maximizes cancer cell death while minimizing cytotoxicity in your normal cells.
-
Adjust Treatment Duration: Consider reducing the exposure time of your normal cells to this compound. A shorter treatment duration may be sufficient to induce degradation of BRD4 in cancer cells without causing excessive toxicity in normal cells.
Issue 2: Inconsistent or Unexplained Cytotoxicity
Potential Cause: Experimental variability or characteristics of the cell culture system.
Troubleshooting Steps:
-
Review Cell Culture Conditions:
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence the apparent cytotoxicity of a compound. Consider if changes in serum batches or concentrations could be a factor.
-
Cell Plating Density: Ensure consistent cell seeding density across experiments, as this can impact cell health and susceptibility to cytotoxic agents.
-
-
Consider a Co-culture System: For a more physiologically relevant model, you can establish a co-culture of your normal and cancer cells. This allows for the direct comparison of this compound's effects in a shared environment.
Issue 3: Cytotoxicity in Normal Cells Cannot Be Mitigated
Potential Cause: The specific normal cell line you are using may be particularly sensitive to BRD4 degradation or off-target effects of this compound.
Troubleshooting Steps:
-
Evaluate Alternative BRD4 PROTACs: If optimizing the experimental conditions for this compound is unsuccessful, consider testing other BRD4-targeting PROTACs that utilize different E3 ligases or have different chemical scaffolds. Alternatives include:
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Cell Line Type | Cell Line | This compound IC50 (nM) |
| Neuroblastoma | IMR-32 | 7.024 |
| Neuroblastoma | SH-SY5Y | 53.71 |
| Neuroblastoma | SK-N-SH | 146.9 |
| Neuroblastoma | SK-N-BE(2) | 232.8 |
| Acute Myeloid Leukemia | Various | 2-50 |
| Cholangiocarcinoma | Various | Significantly lower than OTX015 and JQ1 |
Note: IC50 values are highly dependent on the cell line and experimental conditions. This table provides a general reference from published studies.[13][14][15]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound in Normal vs. Cancer Cells
Objective: To determine and compare the IC50 values of this compound in a selected cancer cell line and a normal cell line.
Materials:
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count both the cancer and normal cells.
-
Seed the cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only for background control.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value for each cell line.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. marinbio.com [marinbio.com]
- 13. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BET Inhibitors: ARV-825 vs. JQ1
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. Among these, JQ1, a small molecule inhibitor, and ARV-825, a Proteolysis Targeting Chimera (PROTAC), represent two distinct and compelling strategies for targeting BET proteins. This guide provides a detailed, data-supported comparison of their mechanisms, efficacy, and experimental validation for researchers and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
JQ1 functions as a competitive inhibitor, reversibly binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, primarily BRD4. This prevents BRD4 from interacting with chromatin, thereby inhibiting the transcription of key oncogenes like c-MYC.[1][2]
This compound, on the other hand, operates through a novel mechanism. It is a heterobifunctional molecule that links a BET-binding moiety (based on OTX015, which is structurally similar to JQ1) to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[3][4][5] This dual binding recruits BRD4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This degradation-based approach offers a more sustained and profound suppression of the target protein compared to the reversible inhibition by JQ1.[3][4]
Comparative Efficacy: A Data-Driven Overview
Numerous studies have demonstrated the superior potency of this compound compared to JQ1 across a range of cancer cell lines. This enhanced efficacy is attributed to its ability to induce sustained degradation of BET proteins, leading to a more durable downstream effect.
| Cell Line Type | Cancer Type | IC50 (this compound) | IC50 (JQ1) | Reference |
| Gastric Cancer Cells (HGC27, MGC803) | Gastric Cancer | Lower than JQ1 | Higher than this compound | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Leukemia | Lower than JQ1 | Higher than this compound | [7] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | More potent than JQ1 | Less potent than this compound | [8] |
| Cholangiocarcinoma (CCA) | Cholangiocarcinoma | Significantly lower than JQ1 | Higher than this compound | [9] |
| Acute Myeloid Leukemia (AML) | Leukemia | 10-100 times lower than JQ1 | 10-100 times higher than this compound | [10] |
Key Findings from Comparative Studies:
-
Potency: this compound consistently exhibits lower IC50 values, indicating greater potency in inhibiting cancer cell proliferation.[6][7][9][10]
-
Sustained Action: The effects of JQ1 are reversible, and removal of the compound can lead to the re-accumulation of BRD4 and incomplete suppression of c-MYC.[4][6] In contrast, this compound leads to a prolonged and efficient degradation of BRD4, resulting in a more durable biological response.[3][4][5]
-
Downstream Effects: Both compounds lead to the downregulation of c-MYC.[3][4][11] However, this compound often achieves a more profound and sustained suppression of c-MYC protein levels.[5][8][9]
-
Apoptosis and Cell Cycle Arrest: this compound has been shown to be more effective at inducing apoptosis and cell cycle arrest in various cancer cell lines compared to JQ1.[4][7][8][12]
Experimental Protocols
Here are detailed methodologies for key experiments commonly used to compare this compound and JQ1.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or JQ1 (e.g., ranging from 1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as BRD4 and c-MYC.
-
Cell Lysis: Treat cells with this compound, JQ1, or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-BRD4, anti-c-MYC, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between treatments.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, JQ1, or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The comparison between this compound and JQ1 highlights a significant evolution in BET-targeting strategies. While JQ1 established the therapeutic potential of BET inhibition, the PROTAC degrader this compound demonstrates superior efficacy through a distinct and more durable mechanism of action. By inducing the degradation of BET proteins, this compound achieves a more potent and sustained anti-cancer effect in numerous preclinical models. This makes PROTAC-based BET degraders a highly promising avenue for future clinical development in oncology. For researchers, the choice between these compounds will depend on the specific experimental goals, with JQ1 remaining a valuable tool for studying the reversible effects of BET inhibition, while this compound is superior for investigating the consequences of sustained BET protein loss.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. ashpublications.org [ashpublications.org]
- 11. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BET Degraders: ARV-825 vs. dBET1
In the rapidly evolving landscape of targeted protein degradation, two prominent molecules, ARV-825 and dBET1, have emerged as potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Both molecules operate as Proteolysis-Targeting Chimeras (PROTACs), offering a novel therapeutic strategy for various cancers by inducing the degradation of target proteins rather than merely inhibiting them. This guide provides a comprehensive comparison of the efficacy of this compound and dBET1, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.
Mechanism of Action: A Shared Strategy with Subtle Distinctions
Both this compound and dBET1 are hetero-bifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a ligand that binds to the BET protein (specifically, the bromodomains of BRD2, BRD3, and BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] In the case of both this compound and dBET1, the E3 ligase recruited is Cereblon (CRBN).[1][3] This induced proximity leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[4] This degradation results in a sustained downstream suppression of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][7]
While both molecules utilize the same E3 ligase, their BET-binding moieties and linkers differ. This compound incorporates a ligand based on the pan-BET inhibitor OTX015, while dBET1 utilizes a derivative of the well-characterized BET inhibitor JQ1.[2][8] These structural differences may contribute to variations in their binding affinities, degradation efficiencies, and pharmacokinetic properties.
In Vitro Efficacy: Potent Degradation and Anti-Proliferative Activity
Both this compound and dBET1 have demonstrated impressive potency in degrading BET proteins and inhibiting the growth of a wide range of cancer cell lines in vitro.
Quantitative Comparison of In Vitro Activity:
| Parameter | This compound | dBET1 | Cell Line(s) | Reference(s) |
| BRD4 Degradation (DC50) | <1 nM - 5.7 nM | <100 nM | Various (e.g., Burkitt's Lymphoma, 22RV1) | [3][9] |
| Cell Viability (IC50) | 2 - 50 nM (72h) | 140 nM (24h) | AML, Thyroid Carcinoma, Gastric Cancer | [5][6][8][10] |
| Binding Affinity (Kd) | BD1: 90 nM, BD2: 28 nM | Not explicitly stated in search results | Cell-free assays | [11] |
This compound has shown exceptionally low nanomolar DC50 values for BRD4 degradation, often below 1 nM in Burkitt's lymphoma cell lines.[9] Its IC50 for cell viability in acute myeloid leukemia (AML) cells is in the low nanomolar range (2-50 nM) after 72 hours of treatment.[10] Studies in thyroid and gastric cancer have also highlighted its potent anti-proliferative effects.[5][8]
dBET1 also potently induces the degradation of BET proteins, with marked depletion of BRD4 observed at concentrations as low as 100 nM in MV4;11 AML cells.[12] It exhibits a strong inhibitory effect on cell proliferation, with an IC50 of 0.14 µM in MV4;11 cells after 24 hours.[6][12] Both compounds have been shown to be significantly more potent than their respective parent BET inhibitors (OTX015 and JQ1) in inducing apoptosis and inhibiting cell proliferation.[6][12][13][14]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both this compound and dBET1 has been validated in various in vivo xenograft models.
Summary of In Vivo Studies:
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| This compound | Thyroid Carcinoma (TPC-1 xenograft) | 5 or 25 mg/kg, oral, daily | Potent suppression of tumor growth. | [5] |
| Gastric Cancer (HGC27 xenograft) | 10 mg/kg, intraperitoneal, daily | Significant reduction in tumor burden. | [8] | |
| Neuroblastoma | Not specified | Reduced tumor growth. | [7] | |
| dBET1 | Acute Myeloid Leukemia (MV4;11 xenograft) | 50 mg/kg, intraperitoneal, daily | Attenuated tumor progression and decreased tumor weight. Well-tolerated. | [6][12] |
Oral administration of this compound has been shown to potently suppress the growth of thyroid carcinoma xenografts.[5] Similarly, intraperitoneal administration of this compound significantly reduced tumor growth in a gastric cancer model.[8] In vivo studies with dBET1 in an AML xenograft model demonstrated that daily intraperitoneal injections attenuated tumor progression and were well-tolerated by the mice.[6][12] Both molecules effectively degraded BRD4 and downregulated c-Myc in the tumor tissues.[5][6]
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathway affected by these BET degraders and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for this compound and dBET1.
Caption: Experimental workflow for evaluating BET PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and dBET1.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or dBET1 (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8 assays, the product is water-soluble.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Protein Degradation
-
Cell Lysis: Treat cells with this compound or dBET1 for the indicated times and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or dBET1 via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry, and western blot analysis to confirm target engagement and downstream effects.[8]
Conclusion
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. BRD4 degrader this compound produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 8. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-century.us [e-century.us]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Validation of ARV-825-Induced Protein Degradation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARV-825, a Proteolysis Targeting Chimera (PROTAC), with conventional small-molecule BET inhibitors. It includes supporting experimental data and detailed methodologies for the validation of this compound-induced protein degradation, with a focus on mass spectrometry-based approaches.
Introduction to this compound: A Novel Protein Degrader
This compound is a hetero-bifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2] Unlike traditional inhibitors that only block the activity of these proteins, this compound utilizes the cell's own protein disposal machinery to eliminate them. It achieves this by simultaneously binding to a BET protein and the E3 ubiquitin ligase cereblon (CRBN).[3][4][5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This mechanism of action leads to a more profound and sustained suppression of downstream oncogenic signaling pathways, primarily driven by the transcription factor c-Myc.[1][3][5]
Comparative Performance: this compound vs. BET Inhibitors
Experimental data consistently demonstrates the superior potency and efficacy of this compound compared to small-molecule BET inhibitors such as JQ1 and OTX015.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound, JQ1, and OTX015 in various cancer cell lines, highlighting the significantly lower concentrations of this compound required to achieve a therapeutic effect.
Table 1: IC50 Values (in nM) of this compound and Other BET Inhibitors in Gastric Cancer Cell Lines [1]
| Cell Line | This compound (nM) | OTX015 (nM) | JQ1 (nM) |
| HGC27 | 7.8 | 39.8 | 158.5 |
| MGC803 | 9.2 | 50.1 | 251.2 |
| AGS | 28.2 | 125.9 | 631.0 |
| SGC7901 | 35.5 | 199.5 | >1000 |
Table 2: IC50 Values (in nM) of this compound and Other BET Inhibitors in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines [6]
| Cell Line | This compound (nM) | JQ1 (nM) | dBET1 (nM) | OTX015 (nM) |
| Jurkat | 2.5 | 112.2 | 15.8 | 31.6 |
| CCRF-CEM | 5.0 | 177.8 | 25.1 | 50.1 |
| Molt4 | 3.2 | 141.3 | 19.9 | 39.8 |
| 6T-CEM | 7.9 | 223.9 | 31.6 | 63.1 |
Table 3: IC50 Values (in nM) of this compound in Neuroblastoma Cell Lines [2]
| Cell Line | This compound (nM) |
| SK-N-SH | 100 |
| SH-SY5Y | 500 |
| IMR-32 | 50 |
| SK-N-BE(2) | 1000 |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism of action and its experimental validation, the following diagrams are provided.
Mechanism of Action of this compound.
Experimental Workflow for Mass Spectrometry-Based Validation.
Experimental Protocols
Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, JQ1, or OTX015 for a specified period (e.g., 72 hours).[1]
-
Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK8) assay according to the manufacturer's instructions.[1]
-
Data Analysis: The absorbance is measured at 450 nm, and IC50 values are calculated using appropriate software.
Western Blot Analysis for Protein Degradation
-
Sample Preparation: Cells are treated with the compounds as described above. After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged. Densitometry analysis is performed to quantify protein levels.
Representative Mass Spectrometry Protocol (Label-Free Quantification)
This protocol provides a general workflow for the label-free quantification of protein degradation. Specific parameters may need to be optimized for different instruments and experimental setups.
-
Protein Digestion:
-
Proteins extracted from treated and control cells are denatured, reduced, and alkylated.
-
Proteins are then digested overnight with sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
-
Peptide Desalting:
-
The resulting peptide mixtures are desalted using C18 spin columns and dried under vacuum.
-
-
LC-MS/MS Analysis:
-
Peptides are reconstituted in a solution of 0.1% formic acid and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.
-
Peptides are separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a software platform like MaxQuant or Proteome Discoverer.
-
Peptide identification is performed by searching the MS/MS spectra against a human protein database.
-
Label-free quantification (LFQ) is performed based on the intensity of the precursor ions.
-
The protein abundance is normalized, and statistical analysis is performed to identify proteins with significantly altered levels between the different treatment groups. The percentage of degradation can be calculated by comparing the abundance of the target protein in the this compound-treated sample to the vehicle control.
-
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a highly potent degrader of BET proteins, exhibiting significantly greater anti-proliferative activity at lower concentrations than traditional BET inhibitors like JQ1 and OTX015. The validation of this protein degradation is robustly achieved through a combination of techniques, with mass spectrometry providing a powerful and quantitative approach to confirm the extent and specificity of target protein elimination. The detailed protocols and workflows provided herein offer a comprehensive resource for researchers seeking to evaluate and compare the efficacy of novel protein degraders in preclinical settings.
References
- 1. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 2. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRD4 PROTACs: ARV-825 and Alternatives
This guide provides a detailed, data-supported comparison of ARV-825 and other prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these novel therapeutic agents. The focus is on objective performance metrics, experimental methodologies, and the underlying biological pathways.
Introduction to BRD4 PROTACs
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, most notably c-MYC.[1] While small molecule inhibitors like JQ1 and OTX015 can block BRD4 function, their effects are often transient and reversible, which can lead to the re-accumulation of BRD4 protein.[2][3]
PROTACs offer a distinct and more durable therapeutic strategy. These heterobifunctional molecules are designed to hijack the cell's own protein disposal system. A PROTAC consists of a ligand that binds to the target protein (e.g., BRD4), connected via a chemical linker to another ligand that recruits an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach of target elimination, rather than just inhibition, can lead to a more profound and sustained downstream effect.[1][6]
This compound is a well-characterized PROTAC that links a derivative of the BET inhibitor OTX015 to a ligand for the Cereblon (CRBN) E3 ligase, leading to potent and efficient degradation of BRD4.[7] This guide compares this compound with other key BRD4 PROTACs, such as MZ1 and dBET1, and contrasts its performance with traditional BET inhibitors.
Mechanism of Action and Signaling Pathway
The primary mechanism of a BRD4 PROTAC is to induce the degradation of BRD4. By binding simultaneously to BRD4 and an E3 ligase, the PROTAC forms a ternary complex that facilitates the transfer of ubiquitin to BRD4, marking it for destruction by the proteasome. The degradation of BRD4 prevents it from regulating super-enhancers associated with oncogenes like c-MYC, leading to the suppression of their transcription, cell cycle arrest, and apoptosis.[2][8]
Quantitative Performance Comparison
This compound's efficacy stems from its high-affinity binding to BRD4 and its potent recruitment of the CRBN E3 ligase, resulting in rapid and sustained protein degradation. The following tables summarize its performance metrics against other BRD4 PROTACs and inhibitors.
Table 1: Head-to-Head Comparison of BRD4 PROTACs
| Parameter | This compound | MZ1 | dBET1 |
| BRD4 Ligand (Warhead) | OTX015 derivative[7][9] | JQ1[2][8] | JQ1[2][8] |
| E3 Ligase Recruited | Cereblon (CRBN)[4] | Von Hippel-Lindau (VHL)[2][9] | Cereblon (CRBN)[2][8] |
| BRD4 Binding Affinity (Kd) | BD1: 90 nM, BD2: 28 nM[7][10][11] | Not explicitly stated for PROTAC, but JQ1 binds potently. | Not explicitly stated for PROTAC, but JQ1 binds potently. |
| Degradation Potency (DC50) | < 1 nM (in Burkitt's Lymphoma cells)[4][7] | Not explicitly stated, but potent degradation shown. | Less potent than this compound in T-ALL cells.[12][13] |
| BET Selectivity | Degrades BRD2, BRD3, and BRD4.[2][8] | Preferentially degrades BRD4 over BRD2/3 at low concentrations.[14][15] | Degrades BET family members. |
| Key Advantage | High potency and sustained action.[6][16] | Active in cells with CRBN resistance; different E3 ligase mechanism.[9] | Serves as an important CRBN-based comparator. |
Table 2: Anti-Proliferative Activity (IC50) vs. BRD4 Inhibitors
This table highlights the superior potency of this compound (a degrader) compared to small molecule inhibitors JQ1 and OTX015 across various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line (Cancer Type) | This compound (IC50) | JQ1 (IC50) | OTX015 (IC50) | Reference |
| KMS11 (Multiple Myeloma) | 9 nM | >1000 nM (implied) | 130 nM | [9] |
| KMS28BM (Multiple Myeloma) | 137 nM | >1000 nM (implied) | 240 nM | [9] |
| Various AML Cells | 2-50 nM | 10-100 times higher than this compound | Not Available | [16] |
| Gastric Cancer Cells | Lower than JQ1 & OTX015 | Higher than this compound | Higher than this compound | [17] |
| T-ALL Cells | Lower than JQ1 & OTX015 | Higher than this compound | Higher than this compound | [12][13] |
| Cholangiocarcinoma Cells | More potent than JQ1 & OTX015 | No inhibitory effect at same dose | No inhibitory effect at same dose | [18] |
Data compiled from multiple studies. Direct comparison values may vary based on experimental conditions.
Experimental Protocols and Workflows
The evaluation of PROTAC efficacy involves a series of in vitro and in vivo experiments to quantify protein degradation, cellular response, and anti-tumor activity.
Key Experimental Methodologies
-
Cell Viability Assay (CCK-8 or MTT):
-
Purpose: To determine the concentration of the PROTAC that inhibits cell growth by 50% (IC50).
-
Protocol: Cancer cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC (e.g., this compound) for a specified period (e.g., 48-96 hours).[18] A reagent like Cell Counting Kit-8 (CCK-8) or MTT is added, which changes color in the presence of viable cells. The absorbance is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.[3]
-
-
Western Blotting:
-
Purpose: To visualize and quantify the degradation of target proteins (BRD4, BRD2, BRD3) and downstream effectors (c-MYC).
-
Protocol: Cells are treated with the PROTAC for various times and concentrations. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with specific primary antibodies against BRD4, c-MYC, and a loading control (e.g., actin). A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.[2][3]
-
-
Cell Cycle Analysis:
-
Purpose: To determine the effect of the PROTAC on cell cycle progression.
-
Protocol: Cells are treated with the PROTAC for a set time (e.g., 24 hours).[2][17] They are then harvested, fixed, and stained with propidium iodide (PI), a fluorescent dye that binds to DNA. The DNA content of each cell is measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[3] this compound typically induces G1 phase arrest.[2][17]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Purpose: To quantify the number of cells undergoing apoptosis.
-
Protocol: Cells are treated with the PROTAC for a designated period (e.g., 72 hours).[3] They are then stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters dead cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3] this compound is a potent inducer of apoptosis.[2]
-
-
In Vivo Xenograft Tumor Model:
-
Purpose: To evaluate the anti-tumor efficacy and safety of the PROTAC in a living organism.
-
Protocol: Immunocompromised mice are subcutaneously injected with human cancer cells. Once tumors are established, mice are treated with the PROTAC or a vehicle control. Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised and can be analyzed by immunohistochemistry for target protein levels (e.g., BRD4, MYCN) and proliferation markers (Ki67).[2][3]
-
Summary and Conclusion
The data overwhelmingly demonstrate that BRD4 degradation via PROTACs like this compound is a more effective anti-cancer strategy than traditional BET inhibition. This compound shows superior potency, with IC50 values in the low nanomolar range, and induces a rapid, efficient, and long-lasting degradation of BRD4.[4][16][18] This leads to a more profound and sustained suppression of the c-MYC oncogene compared to inhibitors.[4]
While this compound is a pan-BET degrader, other PROTACs like MZ1 offer selectivity for BRD4 over other BET family members at certain concentrations.[14] Furthermore, the existence of PROTACs that utilize different E3 ligases (e.g., MZ1 using VHL) provides a crucial therapeutic alternative for potential cases of resistance to CRBN-based degraders.[9] The continued development and comparative analysis of these molecules are vital for advancing targeted protein degradation as a powerful new modality in cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Arvinas Publishes First Peer-Reviewed Paper on its Proprietary PROTAC Technology | Arvinas [ir.arvinas.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 9. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [opnme.com]
- 16. ashpublications.org [ashpublications.org]
- 17. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
Specificity of ARV-825 for BET Family Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of ARV-825, a Proteolysis Targeting Chimera (PROTAC), for the Bromodomain and Extra-Terminal (BET) family of proteins. By recruiting these proteins to the E3 ubiquitin ligase cereblon, this compound triggers their ubiquitination and subsequent proteasomal degradation. This guide compares its efficacy against different BET family members and other BET inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BET bromodomains and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This dual binding brings the BET protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated BET protein is then recognized and degraded by the proteasome.
Caption: Mechanism of this compound-mediated BET protein degradation.
Comparative Analysis of this compound Specificity
This compound demonstrates potent degradation of several members of the BET family, primarily BRD4, BRD2, and BRD3. This is attributed to the high degree of homology within the bromodomains of these proteins, which are the binding sites for the OTX-015 moiety of this compound.
Binding Affinity and Degradation Potency
The following tables summarize the available quantitative data on the binding affinity and degradation potency of this compound for BET family proteins. It is important to note that DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of viability) values can vary depending on the cell line and experimental conditions.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Bromodomain | Dissociation Constant (Kd) |
| BRD4-BD1 | 90 nM |
| BRD4-BD2 | 28 nM[1][2] |
Table 2: Degradation Potency (DC50) of this compound against BET Proteins
| Protein | Cell Line | DC50 |
| BRD4 | Burkitt's Lymphoma (BL) cell lines | <1 nM[3] |
| BRD4 | MOLT-4, Jurkat (T-ALL) | ~5 nM[4] |
| BRD2 | Jurkat, CCRF (T-ALL) | More potent than BRD4 degradation |
| BRD3 | T-ALL cell lines | Degraded, specific DC50 not consistently reported |
| BRDT | - | No specific degradation data available |
Table 3: Comparative Anti-proliferative Activity (IC50) of this compound and other BET Inhibitors
| Compound | Cell Line | IC50 |
| This compound | Gastric Cancer cell lines | Lower than OTX-015 and JQ1 |
| OTX-015 | Gastric Cancer cell lines | - |
| JQ1 | Gastric Cancer cell lines | - |
| This compound | T-ALL cell lines | Lower than JQ1, dBET1, and OTX-015[4] |
| JQ1 | T-ALL cell lines | - |
| dBET1 | T-ALL cell lines | - |
| OTX-015 | T-ALL cell lines | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of BET proteins following treatment with this compound.
Experimental Workflow
Caption: Western Blotting workflow for protein degradation analysis.
Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control. Calculate the percentage of protein remaining compared to the vehicle-treated control to determine DC50 values.
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to monitor the formation of the ternary complex (BET protein-ARV-825-E3 ligase) in live cells.
Assay Principle
Caption: Principle of the NanoBRET assay for ternary complex formation.
Methodology
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding for a BET protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (the BRET acceptor).
-
-
HaloTag® Labeling:
-
Incubate the transfected cells with a cell-permeable HaloTag® ligand labeled with a fluorescent dye (e.g., NanoBRET™ 618 Ligand).
-
-
Assay Plate Preparation:
-
Trypsinize and resuspend the cells.
-
Dispense the cell suspension into a white, 96-well assay plate.
-
-
Compound Addition:
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® Luciferase Assay Substrate.
-
Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of this compound to determine the EC50 for ternary complex formation.
-
Summary and Conclusion
This compound is a potent degrader of the BET family proteins BRD4, BRD2, and BRD3. Quantitative data demonstrates its high potency, particularly against BRD4, with DC50 values in the low nanomolar to sub-nanomolar range. While it also effectively degrades BRD2 and BRD3, a direct comparison of degradation potencies across all family members under identical conditions is needed for a definitive specificity profile. No specific data is currently available for the degradation of BRDT.
Compared to traditional BET inhibitors like JQ1 and OTX-015, this compound exhibits superior anti-proliferative activity in various cancer cell lines. This enhanced efficacy is attributed to its catalytic mode of action, leading to the sustained elimination of BET proteins. The provided experimental protocols offer a framework for researchers to further investigate the specificity and efficacy of this compound and other PROTAC degraders.
References
A Comparative Guide to the In Vivo Efficacy of ARV-825 and Other BET Degraders
In the rapidly evolving landscape of targeted protein degradation, Bromodomain and Extra-Terminal (BET) protein degraders have emerged as a promising therapeutic strategy for various malignancies. This guide provides a comprehensive comparison of the in vivo efficacy of ARV-825, a pioneering BET degrader, against other notable degraders such as ARV-771, MZ1, and dBET1. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in advancing cancer therapeutics.
Data Presentation: In Vivo Efficacy at a Glance
The following tables summarize the quantitative data from preclinical xenograft studies, offering a comparative overview of the anti-tumor activity of this compound versus other BET degraders across different cancer models.
Table 1: In Vivo Efficacy of this compound in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings |
| Neuroblastoma | SK-N-BE(2) | Xenograft Mice | 5 mg/kg, daily | Significant reduction in tumor burden and weight.[1] | Downregulation of BRD4 and MYCN expression in tumors.[1] |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, daily (gavage) | Potent, dose-dependent tumor growth inhibition.[2] | No significant toxicity observed.[2] |
| Gastric Cancer | HGC27 | Nude Mice | 10 mg/kg, daily (i.p.) | Significantly reduced tumor burden.[3] | No toxic side effects noted.[3] |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude Mice | 10 mg/kg, daily (i.p.) | Significantly suppressed tumor growth.[4] | Reduced BRD4 protein levels in vivo.[4] |
| T-cell ALL | - | Xenograft Model | - | Significantly reduced tumor growth.[5] | Dysregulation of Ki67 and cleaved caspase 3.[5] |
Table 2: Comparative In Vivo Efficacy of BET Degraders
| Degrader | Cancer Type | Cell Line/Model | Dosing Regimen | Comparative Efficacy | Reference |
| ARV-771 | Mantle Cell Lymphoma | Engrafted immune-depleted mice | - | Superior pharmacological properties and greater survival improvement compared to this compound and OTX015. | [6] |
| ARV-771 | Castration-Resistant Prostate Cancer | 22Rv1 Xenografts | 30 mg/kg, daily (s.c.) | Induced tumor regression, outperforming OTX015 which only resulted in 80% TGI.[7] | [7] |
| MZ1 | JQ1-Resistant Triple Negative Breast Cancer | MDA-MB-231R Xenografts | 10 mg/kg (2 weeks) | Prevented tumor progression where JQ1 failed. | [8] |
| MZ1 | Glioblastoma | U87 Xenografts | - | Significantly inhibited tumor development with no significant impact on mouse body weight.[9] | [9] |
| dBET1 | Acute Myeloid Leukemia | MV4;11 Xenografts | 50 mg/kg, daily (i.p.) | Well-tolerated and resulted in anti-tumor efficacy.[10] | [10] |
| dBET-3 | Castration-Resistant Prostate Cancer | VCaP Xenografts | 5 mg/kg | - | [11] |
| This compound vs. dBET1 | T-cell Acute Lymphoblastic Leukemia | T-ALL cell lines | - | This compound had a lower IC50 compared to dBET1.[5] | [5] |
| This compound vs. dBET-3 | Prostate Cancer | VCaP and PC3 cells | - | At the same dose, dBET-3 showed greater degradation of BRD4. | [12] |
Experimental Protocols
The following methodologies represent a synthesis of protocols described in the cited preclinical studies for evaluating the in vivo efficacy of BET degraders.
Xenograft Tumor Model Establishment
-
Cell Culture and Implantation: Human cancer cell lines (e.g., SK-N-BE(2), TPC-1, HGC27, 22Rv1, U87) are cultured under standard conditions. For subcutaneous xenografts, a specific number of cells (typically 5 x 106) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude, SCID).[13]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[3][13] Tumor volume is measured regularly (e.g., bi-weekly) using calipers and calculated using the formula: (Length x Width²) / 2.[4] Animal body weight is also monitored as an indicator of toxicity.[2][3]
Drug Administration
-
Formulation: The BET degrader is formulated in a vehicle suitable for the chosen route of administration (e.g., 10% Kolliphor® HS15 for intraperitoneal injection).[3]
-
Dosing and Schedule: Once tumors reach the desired volume, animals are randomized into control and treatment groups. The degrader is administered at a specified dose and schedule (e.g., 5-50 mg/kg, daily or intermittently) via routes such as intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.[1][2][3][7][10] The control group receives the vehicle alone.
Efficacy and Pharmacodynamic Assessment
-
Tumor Measurements: Tumor volumes and body weights are recorded throughout the study.[2][4]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3), as well as for the target protein (e.g., BRD4) and downstream effectors (e.g., c-Myc).[1][9]
-
Western Blotting: Protein lysates from tumor tissues can be analyzed by Western blot to quantify the degradation of BET proteins and the levels of downstream signaling molecules.[13]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in the evaluation of BET degraders.
Caption: Mechanism of action of a BET degrader like this compound.
Caption: Workflow of a typical in vivo efficacy study for a BET degrader.
Caption: Logical relationship for comparing the in vivo efficacy of BET degraders.
References
- 1. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 3. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of ARV-825 and Other BET-Targeting Compounds
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of the proteolysis-targeting chimera (PROTAC) ARV-825 with other bromodomain and extra-terminal (BET) domain inhibitors, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document delves into the performance of these compounds, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.
Performance Comparison: Sensitivity and Resistance Profiles
The emergence of resistance to BET inhibitors is a significant clinical challenge. Studies have explored the cross-resistance profiles of various BET-targeting compounds in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these drugs. The following tables summarize the IC50 values of this compound and other BET inhibitors in both sensitive and resistant cell lines.
| Cell Line | Compound | IC50 (nM) | Fold Change in Resistance | Citation |
| OVCAR8 (Parental) | ARV-771 | 10 | - | [1] |
| This compound | 5 | - | [1] | |
| O1R (ARV-771 Resistant) | ARV-771 | >10,000 | >1000 | [1] |
| This compound | 10 | 2 | [1] | |
| O3R (this compound Resistant) | ARV-771 | 20 | 2 | [1] |
| This compound | >10,000 | >2000 | [1] |
Table 1: Cross-resistance between VHL-based (ARV-771) and CRBN-based (this compound) BET PROTACs in Ovarian Cancer Cells. O1R cells, resistant to the VHL-based PROTAC ARV-771, show minimal cross-resistance to the CRBN-based this compound. Conversely, O3R cells, resistant to this compound, display limited cross-resistance to ARV-771, suggesting that the mechanism of resistance is specific to the E3 ligase-recruiting component of the PROTAC.[1]
| Cell Line | Compound | IC50 (nM) | Citation |
| Molt4 (T-ALL) | This compound | 2.5 | [2] |
| JQ1 | 50 | [2] | |
| dBET1 | 10 | [2] | |
| OTX015 | 25 | [2] | |
| Jurkat (T-ALL) | This compound | 3 | [2] |
| JQ1 | 75 | [2] | |
| dBET1 | 15 | [2] | |
| OTX015 | 40 | [2] | |
| CCRF-CEM (T-ALL) | This compound | 4 | [2] |
| JQ1 | 100 | [2] | |
| dBET1 | 20 | [2] | |
| OTX015 | 60 | [2] | |
| 6T-CEM (T-ALL) | This compound | 5 | [2] |
| JQ1 | 120 | [2] | |
| dBET1 | 25 | [2] | |
| OTX015 | 80 | [2] |
Table 2: Comparative Efficacy of this compound and Other BET Inhibitors in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines. this compound consistently demonstrates significantly lower IC50 values compared to the BET inhibitors JQ1 and OTX015, as well as the PROTAC degrader dBET1, across a panel of T-ALL cell lines.[2]
| Cell Line | Compound | IC50 (nM) | Citation |
| HGC27 (Gastric Cancer) | This compound | ~10 | [3] |
| OTX015 | ~100 | [3] | |
| JQ1 | >1000 | [3] | |
| MGC803 (Gastric Cancer) | This compound | ~15 | [3] |
| OTX015 | ~150 | [3] | |
| JQ1 | >1000 | [3] | |
| AGS (Gastric Cancer) | This compound | ~25 | [3] |
| OTX015 | ~250 | [3] | |
| JQ1 | >1000 | [3] | |
| SGC7901 (Gastric Cancer) | This compound | ~30 | [3] |
| OTX015 | ~300 | [3] | |
| JQ1 | >1000 | [3] |
Table 3: this compound Demonstrates Superior Potency in Gastric Cancer Cell Lines Compared to Traditional BET Inhibitors. In a panel of gastric cancer cell lines, this compound exhibits substantially greater potency, with IC50 values in the low nanomolar range, compared to OTX015 and JQ1.[3]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence measurement.[4]
-
Compound Treatment: Add the desired concentrations of BET inhibitors or PROTACs to the experimental wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[6]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Record the luminescence using a plate reader.[4] The amount of ATP is directly proportional to the number of viable cells.
Western Blotting for Apoptosis (Cleaved PARP)
Western blotting is used to detect the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Cell Lysis: Treat cells with the compounds of interest for the specified duration. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., anti-cleaved PARP (Asp214)) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The presence of the cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.[9]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of BET Inhibitors and PROTACs.
Caption: Experimental Workflow for Cross-Resistance Studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 5. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. mesoscale.com [mesoscale.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling ARV-825
This document provides a comprehensive overview of the essential safety protocols, operational procedures, and disposal plans for the handling of ARV-825, a potent proteolysis-targeting chimera (PROTAC) designed for research applications. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C46H47ClN8O9S[1][2] |
| Molecular Weight | 923.43 g/mol [1][3] |
| Appearance | Crystalline solid[4] |
| Purity | ≥98%[4] |
| Solubility | DMSO: ≥50 mg/mL[5], Dimethylformamide (DMF): ~15 mg/mL[2][4] |
| Storage Temperature | -20°C[4] |
| Stability | ≥4 years at -20°C[4] |
Biological Activity
This compound is a potent degrader of the BRD4 protein.[1][4][6] Its activity is characterized by the following parameters.
| Parameter | Value | Target |
| Binding Affinity (Kd) | 90 nM[3][5][6] | Bromodomain 1 (BD1) of BRD4 |
| 28 nM[3][5][6] | Bromodomain 2 (BD2) of BRD4 | |
| Degradation (DC50) | <1 nM[1][4][6] | BRD4 protein in Burkitt's Lymphoma cells |
| Inhibition (IC50) | 7.024 to 232.8 nM[7] | Various Neuroblastoma cell lines |
Operational and Disposal Plan
Given that this compound is a potent compound, all handling should be performed with appropriate engineering controls and personal protective equipment. This material should be considered hazardous until further information is available.[4] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4]
Engineering Controls
-
Ventilation: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following PPE is mandatory:
-
Lab Coat: A full-length, flame-retardant lab coat should be worn to protect skin and clothing from potential splashes.
-
Eye Protection: Chemical splash goggles are required.[9] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1][9]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are generally suitable for incidental contact.[9] Given the compound's solubility in DMSO, care should be taken as DMSO can facilitate skin absorption. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.
Handling and Preparation of Solutions
-
Weighing: Weighing of the solid compound should be performed in a fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Dissolving: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO, purging the vial with an inert gas before sealing.[4]
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, solvent, and appropriate hazard warnings.
Spill Management
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, diatomite).[10] Decontaminate the area and dispose of the waste in a sealed container as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team for your institution.
Disposal Plan
-
Waste Categorization: All materials contaminated with this compound, including unused solutions, empty vials, contaminated labware (e.g., pipette tips), and absorbent materials from spills, must be treated as hazardous chemical waste.
-
Collection: Dispose of contaminated materials and waste solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the mechanism by which this compound induces the degradation of the BRD4 protein. This compound is a hetero-bifunctional molecule that brings together the BRD4 protein and the E3 ubiquitin ligase Cereblon (CRBN).[1][10][11] This proximity leads to the ubiquitination of BRD4, tagging it for destruction by the proteasome.
References
- 1. iitb.ac.in [iitb.ac.in]
- 2. caymanchem.com [caymanchem.com]
- 3. saffronchemicals.com [saffronchemicals.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
